Cuniloside

Description

Contextualization of Natural Products in Chemical Biology

Natural products, compounds derived from plants, animals, and microorganisms, represent a significant reservoir of biologically active molecules. They are the result of evolutionary processes that have explored a vast chemical space, leading to compounds with diverse structures and functions acs.org. In chemical biology, natural products serve as invaluable tools for probing biological systems, identifying molecular targets, and inspiring the design of novel therapeutic agents and biological probes lumblab.orgfrontiersin.org. The study of these compounds involves a multidisciplinary approach, integrating techniques from chemistry, biology, and pharmacology to understand their biosynthesis, mechanisms of action, and potential applications nih.gov. Academic research in this field is often motivated by the unique biosynthetic pathways that produce these molecules and the desire to explore their reactivity and potential biological roles lumblab.org.

Monoterpenoid Esters within Plant Secondary Metabolites

Plants produce a wide array of secondary metabolites, which are organic compounds not directly involved in the plant's primary growth and development but often play crucial roles in defense, signaling, and adaptation to the environment unn.edu.ngmdpi.com. Terpenoids constitute the largest class of plant secondary metabolites, characterized by structures built from isoprene (B109036) units mdpi.commedchemexpress.comnih.gov. Monoterpenoids are a subclass of terpenoids containing two isoprene units, resulting in a C10 skeleton nih.gov. They are often found in essential oils and contribute to the characteristic fragrances of many plants unn.edu.ngnih.gov. Monoterpenoid esters are derivatives of monoterpenoids where a carboxylic acid is esterified to a hydroxyl group on the monoterpene structure or a sugar moiety attached to it mdpi.com. These esters can have diverse biological activities and ecological functions unn.edu.ng. Cuniloside is classified as a glucose monoterpene ester, indicating it is a monoterpenoid structure esterified with a glucose molecule and likely another acyl group chemsrc.com.

Definitional Framework and Structural Variants of this compound

This compound is a chemical compound that has been identified in plants, notably within the Eucalyptus genus invivochem.cnbiocrick.comresearchgate.net. Specifically, this compound B, also known as 1,6-di-O-((R)-oleuropeyl)-β-D-glucopyranose, is a known variant. Its structure is characterized by a glucopyranose backbone to which two oleuropeyl groups are attached at the 1 and 6 positions ontosight.ai. The oleuropeyl group is a derivative of oleoside, which is a secoiridoid glycoside ontosight.ai. This complex molecular architecture combines a sugar unit (glucose) with monoterpenoid-derived structures (via the oleuropeyl groups), placing it within the category of acylated glycosides . This compound B has a molecular formula of C26H40O10 and a molecular weight of 512.590 g/mol chemsrc.cominvivochem.cn. While this compound B is well-described, the term "this compound" might encompass other structural variants with similar core features but differing esterification patterns or attached acyl groups . Research indicates the co-occurrence of this compound B with other compounds like froggattiside A and cypellocarpin C in Eucalyptus species, suggesting potential shared biosynthetic pathways or ecological roles researchgate.net.

Here is a table summarizing key chemical information for this compound B:

| Property | Value | Source |

| Molecular Formula | C26H40O10 | chemsrc.cominvivochem.cn |

| Molecular Weight | 512.590 g/mol | chemsrc.com |

| Exact Mass | 512.262146 | chemsrc.com |

| PubChem CID | 91895372 | invivochem.cn |

| CAS Number | 1187303-40-7 | chemsrc.cominvivochem.cn |

| Density | 1.3±0.1 g/cm³ | chemsrc.cominvivochem.cn |

| Boiling Point | 680.4±55.0 °C at 760 mmHg | chemsrc.cominvivochem.cn |

| Flash Point | 221.3±25.0 °C | chemsrc.cominvivochem.cn |

| LogP | 3.13 | chemsrc.cominvivochem.cn |

| tPSA | 162.98 | chemsrc.cominvivochem.cn |

| Refractive Index | 1.578 | chemsrc.cominvivochem.cn |

Rationale and Scope of this compound Research

The academic investigation into this compound is driven by several factors. Natural products like this compound are a rich source of novel chemical structures with potential biological activities, making them attractive candidates for chemical biology studies and potential lead compounds for various applications lumblab.orgfrontiersin.orgnih.gov. The complex structure of this compound B, involving a glucose core esterified with oleuropeyl groups, presents interesting challenges and opportunities for synthetic chemistry and understanding complex biosynthetic pathways in plants lumblab.orgontosight.ai.

The scope of this compound research includes its isolation from natural sources, primarily Eucalyptus species invivochem.cnbiocrick.comresearchgate.net. Studies have focused on identifying its chemical structure and physicochemical properties chemsrc.cominvivochem.cn. Research also extends to exploring its occurrence in different plant populations and species to understand its distribution and potential ecological significance researchgate.net. Furthermore, academic investigations have explored potential biological activities, such as anti-leishmanial activity shown by this compound B isolated from Eucalyptus loxophleba leaves researchgate.nettargetmol.com. The rationale for these studies is to deepen the understanding of plant secondary metabolism, discover new bioactive compounds, and explore their potential utility in various fields lumblab.orgfrontiersin.orgnih.govmyprivatephd.com. The scope is generally limited to the characterization, occurrence, and fundamental biological properties observed in laboratory settings, often involving in vitro studies or analyses of plant extracts researchgate.net. Defining the scope of research is crucial for focusing the investigation and ensuring that the objectives are achievable within the given resources and timeframe discoverphds.comscribbr.co.ukup.ac.za.

Structure

3D Structure

Properties

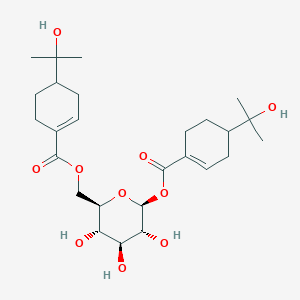

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl 4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O10/c1-25(2,32)16-9-5-14(6-10-16)22(30)34-13-18-19(27)20(28)21(29)24(35-18)36-23(31)15-7-11-17(12-8-15)26(3,4)33/h5,7,16-21,24,27-29,32-33H,6,8-13H2,1-4H3/t16?,17?,18-,19-,20+,21-,24+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLLIDAUJSAZHE-NXLZJJLUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCC(=CC1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CCC(CC3)C(C)(C)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1CCC(=CC1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CCC(CC3)C(C)(C)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Phytogeographical Distribution of Cuniloside

Botanical Sources and Species-Specific Presence

Cuniloside's occurrence has been documented across different plant genera, with significant findings highlighting its widespread presence in Eucalyptus species.

Widespread Identification in Eucalyptus Species

This compound B, a specific form of this compound, has been shown to be widely present in Eucalyptus. Leaf extracts from 28 diverse Eucalyptus species revealed the presence of this compound B in all examined species. ucsd.edunih.gov Further studies involving bulk leaf extracts from an additional 10 Eucalyptus species across three subgenera, as well as the sister genus Corymbia, also found these compounds. researchgate.netplos.org This widespread occurrence in Eucalyptus supports potential roles in essential oil biosynthesis or their movement to secretory cavities. ucsd.edunih.govresearchgate.net this compound B has also been reported in Eucalyptus froggattii, Eucalyptus globulus, and Eucalyptus microcorys. invivochem.cnbiocrick.com Isolation of this compound B has been reported from the leaves of Eucalyptus loxophleba ssp. lissophloia. tandfonline.comnih.gov this compound B, along with cypellocarpin C and froggattiside A, were found in glandular extracts of Eucalyptus pumila, Eucalyptus gillenii, and Eucalyptus parvula. collegeofbiochemists.lk

Detection in Diverse Plant Genera

While extensively studied in Eucalyptus, the term "this compound" has also been associated with monoterpenoid esters present in plants of the genus Cunila. wiktionary.org Monoterpene acid glucose esters, including this compound B and froggattiside A, have been found in a diverse range of plant families, although they are particularly prevalent in Eucalyptus. plos.org

Intrinsic Localization within Plant Tissues

Research indicates that this compound is not uniformly distributed throughout plant tissues but shows specific localization patterns, particularly within secretory structures.

Accumulation in Foliar Secretory Cavities

This compound B and froggattiside A have been found to be exclusively localized to the foliar essential oil secretory cavities in Eucalyptus polybractea. researchgate.netplos.org Studies examining the contents of foliar secretory cavities in Eucalyptus froggattii, Eucalyptus polybractea, and Eucalyptus globulus have described the isolation and structural characterization of this compound B and froggattiside A from within these cavities. researchgate.net These compounds were present in high proportions relative to the essential oils extracted from the leaves. researchgate.net This suggests that many other carbohydrate monoterpene esters previously isolated from bulk leaf extracts of various Eucalyptus species may also be localized within the non-volatile fraction of foliar secretory cavities. researchgate.net The secretory cavities of Eucalyptus leaves contain not only volatile essential oils but also non-volatile resinous compounds, which could play a role in the plant's defense. researchgate.net The localization of these oleuropeyl glucose esters to a specific and isolatable tissue type has the potential to assist in understanding their function and biosynthesis. researchgate.net

Distribution Dynamics across Plant Organs

While the primary focus of research on this compound localization has been on foliar secretory cavities, studies on the distribution dynamics of compounds across plant organs in general highlight that different organs play distinct roles and can exhibit varying nutrient and metabolite accumulation patterns. For instance, nutrient distribution in different organs can reflect a plant's long-term response to environmental conditions. frontiersin.org Organs with high activity, such as leaves involved in photosynthesis, tend to have substantial requirements for certain nutrients, suggesting preferential distribution to these areas. frontiersin.org Although specific detailed research on the distribution dynamics of this compound across different plant organs (beyond leaves and their secretory cavities) is not extensively detailed in the provided search results, the general principles of metabolite distribution in plants suggest that its concentration and presence could vary depending on the organ's function and developmental stage. frontiersin.orgnih.govwur.nl

Biosynthesis and Metabolic Pathways of Cuniloside

Elucidation of Biosynthetic Precursors and Intermediates

The structure of Cuniloside A and B indicates that their primary precursors are glucose and oleuropeic acid. Glucose, a central product of photosynthesis, is a fundamental building block provided by primary metabolism. Oleuropeic acid, the acyl component of this compound, is a monoterpenoid derivative. fishersci.cathegoodscentscompany.com

The biosynthesis of monoterpenes, including the precursor to oleuropeic acid, occurs primarily in the plastids of plant cells via the methyl-d-erythritol-4-phosphate (MEP) pathway. nih.govbmrb.io This pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate to produce isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the universal five-carbon precursors of all terpenoids. Geranyl diphosphate (GPP), a ten-carbon precursor to monoterpenes, is synthesized from IPP and DMAPP within the plastids. nih.govbmrb.io

Alpha-terpineol, a common monoterpene in Eucalyptus essential oils, is suggested as a key intermediate in the formation of oleuropeic acid. fishersci.cathegoodscentscompany.com The proposed pathway involves the oxidation of alpha-terpineol, specifically at the C-7 position, to yield 7-hydroxy-alpha-terpineol, which is subsequently converted to oleuropeic acid. fishersci.cathegoodscentscompany.com

Thus, the biosynthetic precursors converge from different cellular compartments and metabolic routes: glucose from central carbon metabolism and oleuropeic acid originating from the plastidial MEP pathway and subsequent modifications of a monoterpene intermediate.

Enzymatic Machinery and Reaction Mechanisms in this compound Formation

The formation of this compound from its precursors involves specific enzymatic steps, primarily glycosylation and esterification. While detailed studies on the specific enzymes involved in this compound biosynthesis are limited in the provided information, the structure of this compound A and B (glucose esters with oleuropeic acid) implies the action of glucosyltransferases and acyltransferases. fishersci.cathegoodscentscompany.com

Glucosylation involves the transfer of a glucose moiety from an activated donor (likely UDP-glucose) to an acceptor molecule. In the case of this compound, glucose is esterified with two molecules of oleuropeic acid. fishersci.cathegoodscentscompany.com This esterification step, forming the ester linkage between the carboxyl group of oleuropeic acid and hydroxyl groups on the glucose molecule, is catalyzed by acyltransferases. These enzymes facilitate the transfer of the acyl group (from oleuropeic acid, likely in an activated form like acyl-CoA) to specific positions on the glucose sugar. The differing stereochemistry observed between this compound A and B at specific carbon atoms of the oleuropeic acid moieties suggests the involvement of enzymes with stereospecific activity or different enzymatic routes leading to the incorporation of oleuropeic acid with different configurations. fishersci.cathegoodscentscompany.com

The synthesis of this compound likely occurs within specialized cells, given its localization within secretory structures. These enzymatic reactions are part of complex biochemical pathways within the plant.

Physiological Roles in Essential Oil Biogenesis and Transport

Cunilosides are classified as non-volatile components found within the essential oil secretory cavities of Eucalyptus leaves. fishersci.cathegoodscentscompany.com These secretory cavities are specialized structures responsible for the synthesis, accumulation, and storage of secondary metabolites, including the volatile components of essential oils (primarily monoterpenes and sesquiterpenes). bmrb.io

The storage of secondary metabolites in specialized structures like secretory cavities is crucial for plants, particularly for compounds that may be autotoxic if accumulated in metabolically active cells. Cunilosides, as non-volatile glucose esters, may represent a stabilized or detoxified form of their precursors, stored within the cavity lumen. The precise mechanisms of transport of this compound precursors into the secretory cavity cells and the subsequent secretion or accumulation of this compound into the extracellular space of the cavity are areas that would require further investigation.

Ontogenetic Influence on this compound Accumulation Trajectories

The accumulation of secondary metabolites in plants can vary significantly throughout their development (ontogeny). Studies on Eucalyptus species have examined the changes in levels of various secondary metabolites, including phenolics and terpenoids, during plant maturation.

Research on Eucalyptus froggattii showed that foliar phenolics were present at higher concentrations in young seedlings compared to adult trees, with the ratio of total phenolics to total terpenoids decreasing significantly with plant ontogeny. Conversely, most individual terpene constituents were found to increase with plant ontogeny, although some mono- and sesquiterpenes remained relatively constant or even decreased as the plants aged.

Isolation, Structural Elucidation, and Analytical Methodologies for Cuniloside

Advanced Extraction and Purification Protocols

The initial step in studying a natural compound like Cuniloside is its extraction from the source matrix, followed by purification to remove other interfering substances. The choice of method depends on the physicochemical properties of the target compound and the nature of the source material.

Liquid-Phase Extraction Techniques

Liquid-phase extraction is a cornerstone of natural product isolation. These methods utilize solvents to selectively dissolve compounds from solid or liquid matrices. For a compound with the molecular formula of this compound, which suggests a degree of polarity due to its ten oxygen atoms, a sequence of solvents with varying polarities would be employed.

A common strategy involves:

Maceration or Soxhlet Extraction: The raw material would first be ground to increase surface area and then extracted sequentially with solvents of increasing polarity, such as hexane, ethyl acetate (B1210297), and methanol (B129727). This gradient allows for the separation of compounds into broad categories based on their solubility.

Aqueous Two-Phase Systems (ATPS): This technique, which uses a mixture of two immiscible aqueous solutions (e.g., a polymer and a salt), can be highly effective for partitioning and concentrating specific compounds. libretexts.org An ATPS composed of ethanol (B145695) and a salt like ammonium (B1175870) sulfate (B86663) could be optimized to selectively move this compound into one phase, achieving both extraction and partial purification in a single step. libretexts.org

Following initial extraction, purification is often achieved through column chromatography, using stationary phases like silica (B1680970) gel or macroporous resins, which separate compounds based on their affinity for the resin and the solvent system used for elution. libretexts.orgmdpi.com

Enzyme-Assisted Isolation of Secretory Structures

Enzyme-assisted extraction (EAE) is a modern technique that offers high efficiency and mild operating conditions. organicchemistrydata.org This method uses specific enzymes to break down the cell walls of the source material, facilitating the release of intracellular compounds. nih.govscripps.edu For this compound, if it is contained within plant cells, enzymes like cellulases, pectinases, and hemicellulases could be employed. organicchemistrydata.orgscripps.edu

The key advantages of EAE include:

Increased Yield: By degrading the structural components of the cell, enzymes allow for more complete extraction of the target compound.

Greener Methodology: EAE often requires less organic solvent and can be performed at lower temperatures, reducing energy consumption. scripps.edu

High Specificity: The choice of enzyme can be tailored to the specific type of source material to maximize the release of its contents. nih.gov

Response surface methodology (RSM) is often used to optimize EAE parameters such as enzyme concentration, temperature, pH, and extraction time to achieve the maximum yield of the target compound. mdpi.com

Chromatographic Separation Techniques for this compound Profiling

Chromatography is indispensable for the separation, identification, and quantification of individual compounds within a complex mixture. High-performance and ultra-performance liquid chromatography are the primary techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for analyzing extracts containing this compound. A typical HPLC system for this purpose would utilize a reversed-phase C18 column, which separates compounds based on their hydrophobicity. jackwestin.com

A standard HPLC method for profiling would involve a gradient elution program. This means the composition of the mobile phase changes over time, typically from a more polar solvent (like water with a small amount of acid, e.g., acetic acid) to a less polar organic solvent (like acetonitrile (B52724) or methanol). jackwestin.com This gradient allows for the separation of a wide range of compounds with different polarities within a single analytical run. Detection is commonly performed using an ultraviolet (UV) detector, which measures the absorbance of the compounds as they elute from the column. mdpi.com

Table 1: Representative HPLC Gradient Elution Program

| Time (minutes) | % Solvent A (Water w/ 0.1% Acetic Acid) | % Solvent B (Acetonitrile) |

|---|---|---|

| 0-5 | 95 | 5 |

| 5-25 | 60 | 40 |

| 25-35 | 10 | 90 |

| 35-40 | 10 | 90 |

Note: This is an illustrative table representing a typical gradient program.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Electrospray Ionization Fourier Transform Mass Spectrometry (LC-ESI-FTMS)

For higher resolution and sensitivity, Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) is the preferred method. UPLC systems use columns with smaller particle sizes (typically sub-2 µm), which provides significantly faster analysis times and better separation efficiency compared to traditional HPLC. wikipedia.org

When coupled with a mass spectrometer, typically via an electrospray ionization (ESI) source, this setup becomes a powerful tool for both identification and quantification.

UPLC-MS: Provides retention time data from the UPLC and mass-to-charge ratio (m/z) data from the MS. ESI is a soft ionization technique that keeps the molecule intact, allowing for the determination of its molecular weight.

LC-ESI-FTMS: Liquid Chromatography coupled with Electrospray Ionization Fourier Transform Mass Spectrometry offers extremely high resolution and mass accuracy. waters.com This capability allows for the confident determination of the elemental composition of a compound, such as this compound (C26H40O10), by precisely measuring its mass. waters.com

The combination of retention time, accurate mass, and fragmentation patterns (from tandem MS or MS/MS experiments) provides a very high degree of confidence in compound identification. wikipedia.orguni-duesseldorf.de

Spectroscopic Characterization Methods for this compound Identity Confirmation

After isolation and purification, the definitive structural elucidation of this compound requires a suite of spectroscopic techniques. These methods probe the molecular structure in different ways to piece together the complete atomic arrangement.

The primary methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed structure of an organic molecule. Experiments like 1H NMR provide information about the number and types of hydrogen atoms, while 13C NMR reveals the carbon skeleton. Advanced 2D NMR techniques (such as COSY, HMQC, and HMBC) are used to establish the connectivity between atoms, ultimately allowing for the complete assembly of the this compound structure. waters.com

Mass Spectrometry (MS): As mentioned, high-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula. Fragmentation patterns observed in the MS/MS spectrum can also provide clues about the different components of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH) groups and carbon-oxygen (C-O) bonds, consistent with its molecular formula.

By combining the data from these different analytical techniques, a complete and unambiguous structural assignment for this compound can be achieved.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Hexane |

| Ethyl Acetate |

| Methanol |

| Ethanol |

| Ammonium Sulfate |

| Acetic Acid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds like this compound. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a comprehensive picture of the molecular framework, including stereochemistry, can be assembled. nih.govspectroscopyonline.comnih.gov The structural elucidation of this compound is achieved through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments.

The ¹H NMR spectrum provides critical information about the chemical environment of protons in the molecule. For this compound, characteristic signals include those for olefinic, hemiacetal, and anomeric protons. nih.gov For instance, signals observed for this compound isolated from Caryopteris incana in deuterated methanol (CD₃OD) include disubstituted olefinic protons at δH 6.26 (dd, J = 2.4, 6.0 Hz) and δH 4.77 (brd, J = 6.0 Hz), a trisubstituted olefinic proton at δH 7.42 (s), two hemiacetal protons at δH 5.87 (s) and δH 5.47 (d, J = 4.4 Hz), and two β-anomeric protons from the glucose units at δH 4.68 (d, J = 8.0 Hz) and δH 4.64 (d, J = 8.0 Hz). nih.gov These specific chemical shifts (δ), splitting patterns (e.g., s for singlet, d for doublet), and coupling constants (J values) allow for the assignment of protons to specific positions within the iridoid and glucose moieties.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. nih.govnih.gov Each unique carbon atom in the structure gives a distinct signal, and the chemical shift indicates its bonding environment (e.g., carbonyl, olefinic, or aliphatic). nih.govnih.govmdpi.com The ¹³C NMR spectrum of this compound shows the presence of carbonyl groups, olefinic carbons, and carbons associated with the two glucose units, confirming its bis-iridoid glucoside nature. nih.gov

Table 1: ¹H NMR Spectroscopic Data for this compound (in CD₃OD) Data sourced from studies on iridoid glucosides isolated from Caryopteris incana. nih.gov

| Position | Chemical Shift (δ) in ppm | Multiplicity | J-coupling (Hz) |

| 1 | 5.87 | s | |

| 3 | 6.26 | dd | 2.4, 6.0 |

| 4 | 4.77 | brd | 6.0 |

| 1' | 5.47 | d | 4.4 |

| 3' | 7.42 | s | |

| 1'' | 4.68 | d | 8.0 |

| 1''' | 4.64 | d | 8.0 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD) Data sourced from studies on iridoid glucosides isolated from Caryopteris incana. nih.gov

| Position | Chemical Shift (δ) in ppm | Position | Chemical Shift (δ) in ppm |

| 1 | 95.1 | 1' | 98.4 |

| 3 | 142.9 | 3' | 151.8 |

| 4 | 103.2 | 4' | 110.6 |

| 5 | 37.1 | 5' | 39.0 |

| 6 | 79.9 | 6' | 79.2 |

| 7 | 78.1 | 7' | 77.9 |

| 8 | 131.0 | 8' | 130.3 |

| 9 | 147.2 | 9' | 148.1 |

| 10 | 69.9 | 10' | 69.5 |

| 11 | 170.1 | 11' | 169.8 |

| 1'' | 100.2 | 1''' | 100.5 |

| 2'' | 74.9 | 2''' | 75.1 |

| 3'' | 78.0 | 3''' | 78.2 |

| 4'' | 71.8 | 4''' | 72.0 |

| 5'' | 78.5 | 5''' | 78.6 |

| 6'' | 63.0 | 6''' | 63.2 |

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. spectroscopyonline.com By measuring the mass-to-charge ratio (m/z) to a very high degree of precision (typically to four or more decimal places), HR-MS allows for the calculation of a unique molecular formula.

For this compound, HR-MS analysis is critical to confirm its elemental composition. The accepted molecular formula for this compound is C₂₆H₄₀O₁₀. spectroscopyonline.com In a typical HR-MS experiment, the measured monoisotopic mass of the compound is compared against the theoretical mass calculated for the proposed formula. A very small mass error, usually less than 5 parts per million (ppm), provides strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass. This technique, therefore, works in concert with NMR data to provide an unambiguous structural confirmation of this compound.

Quantitative Analysis and Detection Methodologies for this compound

The quantification of this compound in various matrices, such as plant extracts or herbal preparations, requires sensitive and reliable analytical methods. Methodologies based on chromatography and spectroscopy are commonly employed for this purpose.

Photodiode Array (PDA) Based Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a widely used and robust method for the quantification of natural products, including iridoid glycosides. frontiersin.orgmdpi.com A PDA detector, also known as a diode-array detector (DAD), measures the absorbance of the eluent over a wide range of wavelengths simultaneously as it exits the HPLC column. horiba.com This provides a three-dimensional dataset of absorbance, wavelength, and time, allowing for both quantification and the assessment of peak purity.

While specific HPLC-PDA methods dedicated solely to this compound are not extensively detailed in readily available literature, the general methodology for iridoid glycosides is well-established. These compounds often lack a strong chromophore that absorbs at higher wavelengths (e.g., >254 nm). Consequently, detection is typically performed at a low UV wavelength, often around 210 nm, to achieve adequate sensitivity. nih.gov The quantification of this compound would involve:

Developing an HPLC method that achieves chromatographic separation of this compound from other components in the sample matrix.

Generating a calibration curve by injecting known concentrations of a purified this compound standard.

Integrating the peak area of this compound in the sample chromatogram at the chosen wavelength (e.g., 210 nm).

Calculating the concentration of this compound in the sample by correlating its peak area to the calibration curve.

The PDA detector's ability to record the entire UV-Vis spectrum for the eluting peak is advantageous for identity confirmation by comparing the peak's spectrum with that of an authentic standard. ucl.ac.uk

Vibrational Spectroscopy (Raman and Near-Infrared) with Chemometric Applications

Vibrational spectroscopy techniques, such as Raman and Near-Infrared (NIR) spectroscopy, offer rapid and non-destructive analytical solutions that can be applied to the quantitative analysis of chemical compounds in complex mixtures. horiba.comncsu.edu These methods, when coupled with multivariate data analysis (chemometrics), can predict the concentration of specific analytes without the need for chromatographic separation.

Raman Spectroscopy: This technique measures the inelastic scattering of monochromatic light resulting from the vibrational modes of molecules, providing a specific chemical fingerprint of a sample. unchainedlabs.com For quantitative analysis, a chemometric model, often based on Partial Least Squares (PLS) regression, is built to correlate changes in the Raman spectra of a set of calibration samples with the known concentrations of the analyte (e.g., this compound) determined by a reference method like HPLC. nih.gov Once validated, this model can be used to predict the this compound concentration in new samples based solely on their Raman spectra. While a powerful tool for process analytical technology (PAT), specific applications for the direct quantification of this compound using Raman spectroscopy have not been widely reported.

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy measures the absorption of light in the 780 to 2500 nm wavelength range, which corresponds to overtones and combination bands of fundamental molecular vibrations (e.g., C-H, N-H, O-H). nih.gov Like Raman, NIR is a rapid, non-destructive technique well-suited for quantitative analysis. ncsu.edu A calibration model is developed by correlating the NIR spectra of samples with reference concentration values. mdpi.com This approach has been successfully used to quantify various components in agricultural and pharmaceutical products. However, the direct application of NIR spectroscopy for the specific quantification of this compound has not been detailed in the available scientific literature, though its utility for analyzing related glycosides in plant materials suggests its potential applicability.

Biological and Pharmacological Activities of Cuniloside

Antimicrobial Spectrum of Activity

Research has investigated the efficacy of cuniloside against various microorganisms, including bacteria and fungi.

General Antibacterial Efficacy

This compound has been indicated to possess antibacterial properties. Its localization to the surface secretions of plants suggests a potential role in defense against bacteria plos.org. Studies on Eucalyptus globulus extracts, which contain this compound, have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa mdpi.com. Some compounds isolated from E. globulus demonstrated moderate antibacterial activity against Gram-positive strains with Minimum Inhibitory Concentration (MIC) values in the range of 8–32 μg/mL mdpi.com. Eucalyptus oil, containing bioactive compounds like this compound, has also shown efficacy against S. aureus bas.bg.

General Antifungal Efficacy

This compound is also suggested to have antifungal activity plos.org. Extracts of Eucalyptus globulus containing this compound have been evaluated for their effects on fungi such as Candida albicans mdpi.com. Eucalyptus oil, which includes this compound among its bioactive components, has demonstrated antifungal activity against Aspergillus niger bas.bg.

Anti-inflammatory Mechanisms and Potential Targets

This compound and related compounds have shown anti-inflammatory potential researchgate.netontosight.ai. Inflammation is a critical component of the immune response, and compounds with anti-inflammatory properties can be significant in managing various conditions rootspress.orgscielo.org.mx. While specific mechanisms for this compound are still being elucidated, related compounds like globulusin A and eucaglobulin, also isolated from Eucalyptus globulus, have been shown to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), in cultured human myeloma THP-1 cells stimulated with phorbol (B1677699) myristate acetate (B1210297) capes.gov.brnih.gov. This suggests potential targets within inflammatory signaling pathways, such as NF-κB, which is involved in the regulation of cytokine production mdpi.comnih.gov.

Antioxidant Properties and Reactive Oxygen Species Scavenging

This compound is reported to possess antioxidant properties ontosight.ai. Antioxidants play a vital role in scavenging reactive oxygen species (ROS), which are generated during normal metabolism and in response to environmental stressors frontiersin.orgfrontiersin.org. Excessive levels of ROS can lead to oxidative stress, damaging biological molecules and contributing to various diseases, including inflammatory conditions frontiersin.orgnih.gov. Compounds with ROS scavenging abilities can help restore cellular homeostasis nih.gov. Related compounds found alongside this compound in Eucalyptus globulus, such as globulusin A and eucaglobulin, have demonstrated the ability to scavenge DPPH free radicals, indicating antioxidant activity capes.gov.brnih.gov.

Anti-parasitic Activity: In Vitro Anti-leishmanial Effects

This compound B has shown anti-leishmanial activity in vitro targetmol.comanu.edu.auanu.edu.au. Studies evaluating the activity of compounds isolated from the leaves of Eucalyptus loxophleba against Leishmania donovani promastigotes using an Alamar blue assay identified this compound B as having anti-leishmanial effects researchgate.netanu.edu.au. The in vitro activity was reported with IC50 values ranging from 133 to 235 μM against the promastigotes of the tested strain researchgate.net. This indicates that this compound B can inhibit the growth or survival of Leishmania parasites in a laboratory setting.

Compound Information

| Compound Name | PubChem CID |

| This compound B | 91895372 |

Data Tables

Antiviral Properties and Inhibition Pathways

This compound, a glucose monoterpene ester found in Eucalyptus species, has demonstrated potential antiviral properties, with research exploring its efficacy and mechanisms of action, particularly against SARS-CoV-2. invivochem.cnrootspress.org

General Antiviral Efficacy

Research indicates that Eucalyptus globulus, a source of this compound, possesses antiviral effects. rootspress.orgdntb.gov.ua While the search results specifically highlight computational studies regarding this compound's activity, the broader context of Eucalyptus essential oils exhibiting antiviral properties supports the investigation into this compound itself. rootspress.org Studies on other plant-derived compounds, such as those from Moringa oleifera leaves and various plant peptides, have shown antiviral capabilities against a range of viruses, including those affecting the respiratory system and systemic viral infections, suggesting the potential for natural compounds like this compound to have broad or specific antiviral effects. mdpi.commdpi.com this compound B, a related compound, has also been mentioned in the context of antiviral activity, including against Herpes Simplex Virus (HSV-2) by potentially affecting protease, an enzyme essential for viral replication. dntb.gov.ua

Computational Modeling of Antiviral Targets (e.g., SARS-CoV-2 Main Protease)

Computational studies have investigated the potential of this compound as an antiviral agent, particularly focusing on its interaction with the SARS-CoV-2 main protease (Mpro). rootspress.orgresearchgate.net The SARS-CoV-2 Mpro is a crucial enzyme for viral replication, making it a significant target for antiviral drug development. rsc.orgmdpi.commdpi.com

A computational investigation involving phytocompounds from Eucalyptus globulus showed that this compound had a significant result in terms of binding energy with the Mpro of SARS-CoV-2, suggesting it as a potential target for further investigation into its antiviral properties against this virus. rootspress.orgresearchgate.net This type of in silico study, utilizing techniques like molecular docking, is a common approach to evaluate the potential interaction and affinity of bioactive compounds against viral proteins. scielo.org.mxresearchgate.netnih.gov

Computational modeling plays a vital role in the discovery of antiviral drugs by predicting how molecules might interact with viral targets and helping to prioritize compounds for further investigation. nih.govnewswise.comnih.gov While specific binding energy values for this compound against SARS-CoV-2 Mpro were mentioned as significant in the search results, detailed data tables with these values were not explicitly provided in a format suitable for direct extraction into a table here. However, the findings from computational studies highlight the potential inhibitory action of this compound against this key viral enzyme. rootspress.orgresearchgate.net

Ecological and Physiological Significance of Cuniloside

Contribution to Plant Defense Strategies

Cuniloside B is considered to play a role in the defense mechanisms of plants, particularly in Eucalyptus species. Studies have indicated that this compound possesses biological activities that can deter herbivores and inhibit the growth of microorganisms. For instance, this compound B has been shown to exhibit antibacterial, antifungal, and antifeedant properties targetmol.com. These activities are likely linked to the presence of phenolic groups within its structure targetmol.com.

Research findings indicate that the concentration of defense metabolites, including glucose monoterpene esters like this compound B, can vary with plant ontogeny. In Eucalyptus froggattii, this compound B showed maximum concentrations in adult foliage, similar to abundant terpenes such as β-eudesmol and limonene (B3431351) pharmaffiliates.comreadthedocs.io. This suggests a potential shift in defense strategies as the plant matures, possibly reflecting changing pressures from herbivores or pathogens throughout its life cycle pharmaffiliates.com.

Roles in Plant Chemical Ecology and Inter-Species Interactions

The prevalence and distribution of this compound B within Eucalyptus species suggest important physiological or ecological functions targetmol.commedchemexpress.comnih.gov. As a component of the plant's chemical profile, this compound B can influence interactions with other organisms, shaping the plant's chemical ecology. Its documented antifeedant activity implies a direct role in deterring herbivory, thereby influencing plant-herbivore interactions targetmol.com.

Furthermore, the presence of this compound B alongside volatile essential oils in secretory cavities suggests a potential interplay between volatile and non-volatile defense compounds in mediating interactions with the broader environment, including attracting or repelling insects and influencing microbial communities. The apparent ubiquity of oleuropeyl glucose esters, including this compound B and froggattiside A, at both intra- and inter-specific levels in Eucalyptus is indicative of their significant ecological roles targetmol.commedchemexpress.comnih.gov. Their presence is sometimes positively correlated with the total essential oil concentration, suggesting a coordinated production of defense compounds targetmol.commedchemexpress.comnih.gov.

While specific detailed research findings on this compound B's direct involvement in complex inter-species communication or interactions beyond deterrence are still emerging, its consistent presence and biological activities position it as a relevant factor in the chemical dialogue between Eucalyptus and its environment.

Interrelationships with Other Secondary Metabolites within Secretory Compartments

This compound B is primarily localized to the foliar essential oil secretory cavities in Eucalyptus species targetmol.comnih.gov. These cavities are known to house a complex mixture of secondary metabolites, including volatile mono- and sesquiterpenes, as well as other non-volatile compounds like flavanones pharmaffiliates.comnih.gov. The co-occurrence and spatial segregation of these diverse compounds within specialized secretory structures are of particular interest medchemexpress.comnih.gov.

Studies on Eucalyptus polybractea have shown that this compound B and froggattiside A are exclusively localized to these secretory cavities targetmol.comnih.gov. This sequestration to the extracellular domain of the cavities may serve to avoid potential autotoxic effects on the plant's own metabolism targetmol.commedchemexpress.com. The localization of non-volatile constituents like this compound B to these structures, alongside volatile essential oils, suggests a potential functional role for these esters within the cavities, possibly related to the biosynthesis, storage, or mobilization of defense compounds medchemexpress.com.

Research has revealed taxonomic patterns in the composition of cavity extracts within the genus Eucalyptus. Species from the subgenus Symphyomyrtus are often dominated by oleuropeyl glucose esters, including this compound B, while species from the subgenus Eucalyptus may be dominated by other compounds like the flavanone (B1672756) pinocembrin (B1678385) nih.gov. This differential distribution of secondary metabolites within secretory compartments highlights the complexity and potential specialization of these structures in producing and storing distinct chemical profiles. The ability to isolate live secretory cavities provides a valuable tool for further elucidating the biosynthetic pathways and functions of compounds like this compound B in planta targetmol.com.

Future Directions and Emerging Research Avenues for Cuniloside

Comprehensive Mapping of Cuniloside Biosynthetic Enzymes and Genes

Understanding the biosynthesis of this compound involves complex biochemical pathways within plants, mediated by enzyme-catalyzed reactions. ontosight.ai Future research should focus on the comprehensive mapping of the specific enzymes and genes involved in the synthesis of this compound. While the widespread occurrence of this compound B in Eucalyptus suggests its involvement in essential oil biosynthesis or mobilization, the molecular-level understanding of plant natural product biosynthesis in structures like sub-dermal secretory cavities is still limited due to the difficulty in isolating these structures for study. researchgate.net Identifying the genes encoding the enzymes responsible for the glycosylation and acylation steps leading to this compound B would be crucial. Transcriptome sequencing and comparative genomics in this compound-producing plants could help pinpoint candidate genes. plos.org Functional characterization of these genes through techniques like gene silencing or overexpression could validate their roles in the biosynthetic pathway.

Discovery and Characterization of Novel this compound Analogues and Derivatives

This compound B is part of a larger group of oleosides and secoiridoid glycosides. ontosight.ai Research into related compounds has revealed a range of biological activities. ontosight.ai Future efforts should be directed towards the discovery and characterization of novel this compound analogues and derivatives. This can involve targeted isolation from natural sources, particularly other species within the Oleaceae and Eucalyptus families, or through synthetic and semi-synthetic approaches. researchgate.netnih.gov Structural modifications of the this compound backbone or its attached oleuropeyl groups could lead to compounds with enhanced biological activities or altered specificities. mdpi.comnih.gov High-throughput screening methods could be employed to evaluate the biological activities of newly discovered or synthesized analogues, potentially identifying compounds with superior antioxidant, anti-inflammatory, or antimicrobial properties. ontosight.ai Structure-activity relationship (SAR) studies would be essential to understand how structural variations influence biological effects. mdpi.comnih.gov

In-depth Mechanistic Studies of Specific Biological Actions

While this compound B has shown potential antioxidant, anti-inflammatory, and antimicrobial properties, in-depth mechanistic studies are needed to fully understand how it exerts these effects at the molecular and cellular levels. ontosight.ai Future research should aim to identify the specific protein targets or signaling pathways modulated by this compound and its active analogues. This could involve a combination of in vitro experiments using cell lines, in vivo studies in relevant animal models, and advanced techniques such as proteomics and metabolomics. mdpi.comfrontiersin.org For instance, investigating the interaction of this compound with key enzymes or receptors involved in oxidative stress, inflammation pathways (e.g., NF-κB signaling), or microbial processes would provide valuable insights. researchgate.net Understanding the precise mechanisms will be critical for assessing the therapeutic potential of this compound and guiding the development of more potent derivatives.

Development of Sustainable Production and Bioproduction Technologies

The increasing interest in natural compounds like this compound necessitates the development of sustainable and efficient production methods. Traditional extraction from plant sources can be resource-intensive and dependent on agricultural factors. Future research should explore sustainable production and bioproduction technologies for this compound. esib.atvisees.caglobenewswire.comnovapublishers.com This could include optimizing extraction methods to improve yield and reduce environmental impact, as well as developing in vitro plant cell cultures or microbial fermentation systems for this compound production. esib.atvisees.caglobenewswire.comuni-bielefeld.de Metabolic engineering of microorganisms or plant cell lines could be employed to enhance the biosynthesis of this compound or specific analogues. esib.atvisees.caglobenewswire.com Utilizing renewable feedstocks and developing cost-effective and environmentally friendly processes will be key aspects of sustainable bioproduction. esib.atglobenewswire.comuni-bielefeld.de

Q & A

Q. How should researchers address potential biases in preclinical studies of this compound?

- Methodological Answer : Implement blinding during data collection and analysis. Use randomization in animal group assignments. Disclose funding sources and conflicts of interest in publications to maintain transparency .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.